BENGHE Foundational & Exploratory

Check Availability & Pricing

C646 as a Chemical Probe for p300: An In-depth
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: C646

Cat. No.: B7789139

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C646, a widely used small
molecule inhibitor of the histone acetyltransferase p300. This document details its mechanism
of action, biochemical and cellular activities, and selectivity profile. It also provides detailed
experimental protocols for key assays and discusses the critical considerations for its use as a
chemical probe in research and drug development.

Introduction to p300 and the Role of C646

The E1A-binding protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-
activator and histone acetyltransferase (HAT). p300 plays a pivotal role in a myriad of cellular
processes, including gene regulation, cell cycle control, differentiation, and apoptosis, by
acetylating histone and non-histone proteins.[1] Its dysregulation is implicated in various
diseases, most notably cancer.

C646 is a cell-permeable, reversible, and competitive inhibitor of the p300 histone
acetyltransferase.[2] It was identified through a structure-based in silico screening approach
and has since become a valuable tool for elucidating the biological functions of p300. C646
competes with the acetyl-CoA substrate for the Lys-CoA binding pocket of p300.[2]

Biochemical and Cellular Activity of C646
Potency and Efficacy
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C646 is a potent inhibitor of p300 with a reported inhibitory constant (Ki) of 400 nM in cell-free

assays.[3][4] In cellular contexts, C646 has been shown to effectively reduce histone

acetylation and inhibit cell growth in various cancer cell lines.

Table 1: In Vitro and Cellular Potency of C646 against p300/CBP

Assay Type Target Parameter Value Reference
Cell-free HAT )

p300 Ki 400 nM [3][4]
assay
In vitro HAT % Inhibition (at

p300 86% [4]
assay 10 pMm)
Pancreatic
Cancer Cells Histone H3 Effective

) ) 20-30 pM

(PSNL1, Acetylation Concentration
MIAPaCa2)
Gastric Cancer
Cell Lines (SGC-
7901, MKN45, Cell Viability IC50 Not specified [5]
MGC-803, BGC-
823, KATO II1)
Lymphoma Cells _ _

Cell Proliferation IC50 12.15 uM [2]

(SU-DHL-10)

Selectivity Profile

C646 exhibits selectivity for p300 and its close homolog CREB-binding protein (CBP) over

other histone acetyltransferases. However, at higher concentrations, off-target effects have

been observed.

Table 2: Selectivity of C646 Against Other Acetyltransferases and Off-Target Enzymes
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Enzyme . .
. Enzyme Activity Concentration Reference
Family
Histone
Acetyltransferase  PCAF <10% inhibition Not specified [2]
s (HATSs)
GCN5 <10% inhibition Not specified [2]
MOZ Not specified Not specified [6]
Histone
Deacetylases HDAC1 No inhibition >7 uM [6]
(HDACS)
HDAC?2 Inhibition >7uM [6]
HDAC3 Inhibition =27 uM [6]
HDAC6 Inhibition >7uM [6]
HDACS8 Inhibition >7uM [6]

Mechanism of Action and Signaling Pathways

C646 exerts its biological effects by inhibiting the acetyltransferase activity of p300, thereby
modulating the acetylation status of histones and other proteins. This leads to alterations in
gene expression and affects various signaling pathways crucial for cell fate.

Inhibition of Histone Acetylation

By blocking p300/CBP, C646 reduces the acetylation of histone H3 at lysines 18 and 27
(H3K18ac and H3K27ac), which are key marks for active enhancers and promoters.
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Start: Cell Lysate

Pre-clear with Beads

'

Add anti-p300 Antibody
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Incubate Overnight
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Add Protein A/G Beads

'

Incubate

,
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'

Elute p300

End: Purified p300

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7789139?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Best Practices

Confirm Target
Engagement (CETSA)

Include Negative
Control

Experimental Design

Use Orthogonal
Approaches (e.g., SIRNA)

Use Lowest Effective
Concentration

Considerations for Using C646

Covalent Modification

Off-Target Effects
(HDACSs, etc.)

C646 as a
p300 Probe

On-Target Effects
(p300 Inhibition)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay
with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]

o 2. Development of C646-Based Proteolysis Targeting Chimeras Degraders of the Lysine
Acetyltransferases CBP and p300 - PMC [pmc.ncbi.nim.nih.gov]

o 3. researchgate.net [researchgate.net]

e 4. C646 inhibits G2/M cell cycle-related proteins and potentiates anti-tumor effects in
pancreatic cancer - PMC [pmc.ncbi.nim.nih.gov]

o 5. Histone acetyltransferase p300/CBP inhibitor C646 blocks the survival and invasion
pathways of gastric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

e 6. rsc.org [rsc.org]

¢ To cite this document: BenchChem. [C646 as a Chemical Probe for p300: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7789139#c646-as-a-chemical-probe-for-p300]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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